Home > Products > Screening Compounds P133821 > 3-nitro-4-(piperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide
3-nitro-4-(piperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide -

3-nitro-4-(piperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide

Catalog Number: EVT-4290955
CAS Number:
Molecular Formula: C18H20N4O3
Molecular Weight: 340.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a bis-amide synthesized from 2-(3-nitrophenyl)-4H-benzoxazin-4-one and 4-methylaniline. Its crystal structure is characterized by N–H···O and C–H···O hydrogen bonds. []
  • Relevance: While this compound shares the 3-nitrobenzamide moiety with 3-nitro-4-(1-piperidinyl)-N-(3-pyridinylmethyl)benzamide, its core structure differs by having two benzamide groups connected to a central nitrogen instead of a single benzamide with a piperidinyl substituent. The research on this compound focuses primarily on its synthesis and structural analysis, not its biological activity. []
  • Compound Description: ICA-105574 is a potent and efficacious human ether-à-go-go-related gene (hERG) potassium channel activator. It functions by removing hERG channel inactivation, shifting the voltage-dependence of inactivation, and inducing a concentration-dependent shortening of action potential duration. [] Studies suggest it's a mixed agonist of hERG1 channels, binding in the pore module to exert its effects. []
  • Compound Description: LY-334370 is a selective agonist of the 5-HT1F receptor. Researchers used it as a template to generate divalent molecules by covalent dimerization, exploring the impact of linker length, attachment position, and functionality on the affinity and selectivity for different 5-HT1 receptor subtypes. []
  • Relevance: LY-334370 shares the benzamide core with 3-nitro-4-(1-piperidinyl)-N-(3-pyridinylmethyl)benzamide. Both compounds also feature a piperidinyl group, although in LY-334370 it's a 1-methyl-4-piperidinyl substituent attached to an indole ring, whereas in the target compound, it's directly linked to the benzamide ring. The research on LY-334370 focuses on its use in designing selective ligands for serotonin receptors, showcasing the versatility of the benzamide scaffold in medicinal chemistry. []
  • Compound Description: This compound serves as a solid derivative of 3-nitroaniline. Its crystal structure reveals a non-planar molecule with specific dihedral angles between the benzene rings and nitro groups. Intermolecular interactions, including C–H···O hydrogen bonds, contribute to the crystal packing structure. []
  • Compound Description: [18F]FNPB acts as a stable aromatic prosthetic group for efficient click labeling of peptides with fluorine-18 for positron emission tomography (PET). The compound exhibits high stability in mouse plasma and enables high radiochemical yield in peptide labeling. []
  • Compound Description: P-I-MBA is a radioiodinated benzamide that binds to sigma receptors, which are overexpressed in breast cancer cells. This compound demonstrates potential as a diagnostic imaging agent for breast tumors due to its tumor accumulation properties. [] Studies also show its potential in imaging human prostate tumors. []
  • Relevance: While this compound shares the benzamide core and piperidinyl group with 3-nitro-4-(1-piperidinyl)-N-(3-pyridinylmethyl)benzamide, it has distinct structural differences. P-I-MBA features an iodo and methoxy group on the benzamide ring and a 2-(1'-piperidinyl)ethyl group at the amide nitrogen. The research emphasizes the significance of benzamides and their affinity for sigma receptors, particularly in the context of cancer diagnosis and treatment. [, ]
  • Compound Description: These are a series of benzamide derivatives containing a trifluoromethyl, fluoro, nitro, or methoxy group at the para position, and a complex heterocyclic system featuring pyrimidine and triazole rings at the amide nitrogen. Some compounds in this series (7b, 7d, 7a, 7c) displayed promising antibacterial and antifungal activities. []
  • Compound Description: VNO is an oxidative impurity of Venetoclax, a BCL-2 inhibitor used in treating blood cancers. It forms during the oxidative stress degradation of Venetoclax. VNO can undergo a [, ] Meisenheimer rearrangement to form another impurity, Venetoclax hydroxylamine impurity (VHA). []
  • Relevance: While both VNO and 3-nitro-4-(1-piperidinyl)-N-(3-pyridinylmethyl)benzamide contain a benzamide group, they belong to vastly different structural classes. VNO is a complex molecule with a pyrrolo[2,3-b]pyridine moiety linked to the benzamide through a sulfonylcarbamoyl bridge. The research focuses on VNO as an impurity of a specific drug, highlighting the importance of understanding the degradation pathways and potential impurities during drug development. []
  • Compound Description: This compound, along with its hydrates and polymorphs, are patented for their use as potential medications, particularly for treating autoimmune diseases. [, ]
  • Compound Description: This research paper focuses on the crystal structure of this specific compound. It highlights the molecule's conformation, including the dihedral angles between its aromatic rings, and the presence of an intramolecular C—H⋯O hydrogen bond. []
  • Compound Description: SP-10 is a benzamide derivative that exhibits potent in vitro anti-HIV activity. It inhibits viral replication at low concentrations by reducing the expression of CD4 and CCR5 on the host cell surface, thereby blocking HIV-1 binding and cell entry. Additionally, SP-10 alters actin dynamics, suggesting a novel mechanism of action against HIV-1. []
  • Relevance: Although both SP-10 and 3-nitro-4-(1-piperidinyl)-N-(3-pyridinylmethyl)benzamide share a benzamide core and a nitro group at the para position, their structures significantly differ. SP-10 features a complex substituent on the amide nitrogen, including a piperazine ring, an indole ring, and a cyclopropane ring. The research on SP-10 focuses on its anti-HIV properties, showcasing the potential of benzamide derivatives as antiviral agents. []
  • Compound Description: This study investigates the potential of furanone and its derivatives as inhibitors of the Eag-1 potassium channel, a target for cancer treatment. Theoretical docking studies suggest that several furanone derivatives could be good candidates for the treatment of cancer due to their interaction with the Eag-1 protein. []
  • Compound Description: This research focuses on a series of Cd(II) coordination polymers synthesized using the tripodal ligand N,N',N''-tris(4-pyridinylmethyl)-1,3,5-benzenetricarboxamide and different substituted isophthalic acids. Specifically, a 1D coordination polymer (CP-3) with uncoordinated pyridyl sites exhibited potential for doping with Co(II), resulting in an efficient water oxidation electrocatalyst and a luminescence-based sensor for nitroaromatics. []
  • Relevance: Although N,N',N''-tris(4-pyridinylmethyl)-1,3,5-benzenetricarboxamide is structurally distinct from 3-nitro-4-(1-piperidinyl)-N-(3-pyridinylmethyl)benzamide, both compounds feature a pyridyl group. In the coordination polymer, this pyridyl group plays a crucial role in metal coordination and the resulting electrochemical properties. This highlights the potential of incorporating pyridyl groups into benzamide derivatives to explore their coordination chemistry and potential applications in catalysis or sensing. []
  • Compound Description: This research explores the synthesis and properties of two Cd-based metal-organic frameworks (MOFs) using the multidentate Schiff base ligand Hhbhdpy. These MOFs exhibit a 2-fold interpenetrating network, leading to selective CO2 uptake and a luminescent response to 2,4,6-trinitrophenol (TNP). []
  • Relevance: While Hhbhdpy and 3-nitro-4-(1-piperidinyl)-N-(3-pyridinylmethyl)benzamide share a benzamide core and a pyridyl group, Hhbhdpy is a more complex molecule incorporating a hydrazone moiety and a methoxybenzyl group. This research highlights the utility of benzamide-based ligands in constructing MOFs with interesting properties like gas adsorption and sensing capabilities. []
  • Compound Description: This compound is a nitro-substituted benzamide prodrug investigated for its potential in directed enzyme prodrug therapy (DEPT) against cancer. Upon reduction by Ssap-NtrB (S. saprophyticus Nitroreductase B), it shows cytotoxic effects in PC3 cancer cells, making it a promising candidate for NTR-based cancer therapy. []
  • Compound Description: This compound (AN-024) is synthesized from a series of intermediates starting with 4-methyl-2-nitroaniline. The patent focuses on the preparation process of this compound and its intermediates but does not elaborate on its specific biological activities or applications. []
  • Relevance: This compound, while structurally different from 3-nitro-4-(1-piperidinyl)-N-(3-pyridinylmethyl)benzamide, shares the benzamide core and a pyridyl group. Notably, AN-024 incorporates a trifluoromethylsulfonyl group on the benzamide ring, a structural feature not present in the target compound. The research highlights the use of benzamide derivatives in medicinal chemistry, even though the specific target or activity of AN-024 remains undefined in the provided information. []
  • Compound Description: This study focuses on the synthesis and anti-tuberculosis activity of a series of N-(4-(3,4-dichlorophenoxy)-phenyl)-4-alkoxybenzamide derivatives. Compounds 7c, 7e, and 7i demonstrated significant activity against the H37RV strain of Mycobacterium tuberculosis. []
  • Compound Description: This study focuses on the synthesis of this specific compound through a one-pot reductive cyclization reaction. The research primarily describes the synthetic procedure and characterization of the compound using spectroscopic techniques but does not delve into its biological activity or potential applications. []
  • Relevance: While this compound shares the benzamide core with 3-nitro-4-(1-piperidinyl)-N-(3-pyridinylmethyl)benzamide, it features significant structural differences. Notably, it incorporates a benzo[d]imidazole ring system and lacks the nitro and piperidinyl groups present in the target compound. This research highlights the diversity of benzamide-containing compounds and their synthesis but doesn't offer direct insights into the biological activity or applications related to the target compound. []

19. Compounds identified in Trogoderma granarium extract [, ]* Compound Description: Two papers analyze the methanolic extract of Trogoderma granarium using GC-MS, identifying various bioactive compounds, including benzamide. The research focuses on the potential of these compounds as insecticidal agents or for other biological activities. [, ]* Relevance: While the Trogoderma granarium extract contains numerous compounds besides benzamide, the identification of benzamide itself as a constituent is relevant. This finding suggests that benzamides are naturally occurring compounds with potential biological significance, prompting further investigation into their diverse roles and activities, including those of 3-nitro-4-(1-piperidinyl)-N-(3-pyridinylmethyl)benzamide. [, ]

  • Compound Description: This research identifies NPBA as a potent and selective activator of the TASK-3 potassium channel, a target for studying sleep/wake control, cognition, and epilepsy. It exhibits higher potency than previously identified TASK-3 activators. []
  • Relevance: While NPBA and 3-nitro-4-(1-piperidinyl)-N-(3-pyridinylmethyl)benzamide share a benzamide core, they have distinct substituents. NPBA has a 4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl group at the amide nitrogen. This study highlights the role of benzamides in modulating potassium channel activity, suggesting a potential area of investigation for 3-nitro-4-(1-piperidinyl)-N-(3-pyridinylmethyl)benzamide. []
  • Compound Description: This study identifies 5-(aminomethyl)-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide as a potential inhibitor of the papain-like protease (PLpro) of SARS-CoV-2. It exhibits favorable binding affinity based on molecular docking studies and possesses an acceptable pharmacokinetic profile. []
  • Relevance: While structurally different from 3-nitro-4-(1-piperidinyl)-N-(3-pyridinylmethyl)benzamide, this compound belongs to the benzamide class. The research underscores the versatility of the benzamide scaffold in medicinal chemistry and its potential for developing antiviral agents. []
  • Compound Description: This study compares pyrrolidinyl and piperidinyl benzamide analogs for their anticonvulsant activity and sodium channel blocking ability. The pyrrolidinyl benzamide (U-49524E) shows efficacy against electroshock-induced seizures and potent sodium channel blocking activity, while the piperidinyl analog (U-49132E) is inactive. []
  • Relevance: The target compound, 3-nitro-4-(1-piperidinyl)-N-(3-pyridinylmethyl)benzamide, contains a piperidinyl group directly attached to the benzamide ring. This research, while not directly investigating the target compound, highlights the importance of the cyclic amine moiety (pyrrolidinyl vs. piperidinyl) in influencing the anticonvulsant activity and sodium channel blocking properties of benzamide derivatives. Understanding these structure-activity relationships provides valuable information for exploring the potential anticonvulsant properties of 3-nitro-4-(1-piperidinyl)-N-(3-pyridinylmethyl)benzamide or its analogs. []
  • Compound Description: These compounds are positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5) and exhibit anti-inflammatory activity by attenuating microglial activation. They show potential as lead compounds for developing treatments for traumatic brain injury. []
  • Relevance: These compounds, while structurally distinct from 3-nitro-4-(1-piperidinyl)-N-(3-pyridinylmethyl)benzamide, showcase the diverse applications of benzamide derivatives in medicinal chemistry. This research highlights the potential of targeting mGluR5 for anti-inflammatory effects and provides insights into the development of new therapeutic agents for neuroinflammatory conditions. []
  • Compound Description: SB-431542 is a selective inhibitor of the transforming growth factor-β (TGF-β) type I receptor kinase activity. It inhibits TGF-β1-induced extracellular matrix production and fibrosis, highlighting its potential as a therapeutic target for fibrotic diseases. []
  • Relevance: While SB-431542 and 3-nitro-4-(1-piperidinyl)-N-(3-pyridinylmethyl)benzamide share a benzamide core, SB-431542 possesses a complex heterocyclic system with a benzo[1,3]dioxole and pyridine ring. This research underscores the value of benzamide derivatives as tools for studying and inhibiting specific kinase pathways involved in fibrotic processes. []
  • Compound Description: This study focuses on the synthesis and anti-inflammatory activity of a series of 1,3,4-oxadiazole derivatives, including [3-chloro-N-[5-(3-chlorophenyl)-[1,3,4]oxadiazole-2yl]benzamide (C4) and [4-nitro-N-[5-(4-nitrophenyl)-[1,3,4]oxadiazole-2yl]benzamide (C7). These compounds demonstrate promising anti-inflammatory effects in a carrageenan-induced rat paw edema model. []
  • Relevance: While structurally distinct from 3-nitro-4-(1-piperidinyl)-N-(3-pyridinylmethyl)benzamide, these compounds highlight the broad application of heterocyclic benzamide derivatives in medicinal chemistry. The research emphasizes the exploration of novel anti-inflammatory agents, showcasing the potential of benzamide-based compounds in drug discovery efforts targeting inflammatory conditions. []
  • Compound Description: “Refralon” is a novel class III intravenous anti-arrhythmic medication developed in Russia. This small pilot study suggests its potential in restoring sinus rhythm in patients with persistent atrial fibrillation, especially those with high BMI, where electrical cardioversion was unsuccessful. []
  • Compound Description: This patent describes a class of isoxazoline-substituted benzamide compounds and their use as pesticides. The patent focuses on the broad structural features of this class and their efficacy against various pests. []
  • Relevance: Although the specific structures within this patent are not fully detailed, the general description of "isoxazoline-substituted benzamide compounds" indicates a shared core structure with 3-nitro-4-(1-piperidinyl)-N-(3-pyridinylmethyl)benzamide. This information emphasizes the wide range of applications for benzamide derivatives, extending beyond medicinal chemistry to agricultural uses as pesticides. []

Properties

Product Name

3-nitro-4-(piperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide

IUPAC Name

3-nitro-4-piperidin-1-yl-N-(pyridin-3-ylmethyl)benzamide

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C18H20N4O3/c23-18(20-13-14-5-4-8-19-12-14)15-6-7-16(17(11-15)22(24)25)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10,13H2,(H,20,23)

InChI Key

OXHTUAVSXJFYTJ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NCC3=CN=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NCC3=CN=CC=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.